

6-Methylantranilic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Methylantranilic acid

Cat. No.: B1198090

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CAS Number: 4389-50-8

This technical guide provides an in-depth overview of **6-Methylantranilic acid**, a versatile building block in organic and medicinal chemistry. The information is tailored for researchers, scientists, and professionals in drug development, presenting key properties, experimental methodologies, and potential biological activities.

Chemical and Physical Properties

6-Methylantranilic acid, also known as 2-amino-6-methylbenzoic acid, is a substituted aromatic amino acid. Its chemical structure features a benzoic acid scaffold with an amino group and a methyl group at positions 2 and 6, respectively. This substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule. A summary of its key quantitative properties is provided in the table below.

Property	Value	Source(s)
CAS Number	4389-50-8	N/A
Molecular Formula	C ₈ H ₉ NO ₂	N/A
Molecular Weight	151.16 g/mol	N/A
Melting Point	128-130 °C (decomposes)	[1]
Boiling Point	Not available	N/A
pKa	3.187	N/A
Solubility	Soluble in methanol	N/A

Synthesis and Reactivity

A common and established method for the synthesis of **6-Methylantranilic acid** is the catalytic hydrogenation of 2-methyl-6-nitrobenzoic acid.[2] This reaction typically involves the reduction of the nitro group to an amine using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like methanol.

The presence of the amino and carboxylic acid functional groups makes **6-Methylantranilic acid** a valuable intermediate for a variety of chemical transformations. It can undergo reactions typical of primary amines, such as diazotization, and reactions characteristic of carboxylic acids, including esterification and amide bond formation. Its utility as a building block in peptide synthesis has been noted.[1]

Experimental Protocols

Synthesis of 6-Methylantranilic Acid via Catalytic Hydrogenation of 2-Methyl-6-nitrobenzoic Acid

This protocol is a general procedure and may require optimization based on specific laboratory conditions and available equipment.

Materials:

- 2-Methyl-6-nitrobenzoic acid

- 10% Palladium on carbon (Pd/C) catalyst
- Methanol
- Hydrogen gas (H₂)
- Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a balloon of H₂)
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Buchner funnel with filter paper or Celite®)

Procedure:

- In a suitable hydrogenation vessel, dissolve 2-methyl-6-nitrobenzoic acid in methanol.
- Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.
- Seal the vessel and purge it with an inert gas, such as nitrogen or argon, to remove any air.
- Introduce hydrogen gas into the vessel to the desired pressure.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until the starting material is consumed.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite® or filter paper to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude **6-Methylantranilic acid**.

- The crude product can be further purified by recrystallization from an appropriate solvent system.

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Solution-Phase Peptide Synthesis using 6-Methylanthranilic Acid

This protocol outlines the general steps for incorporating **6-Methylanthranilic acid** into a dipeptide using solution-phase synthesis.

Materials:

- **6-Methylanthranilic acid** (with its amino group protected, e.g., as a Boc or Fmoc derivative)
- Another amino acid with its carboxyl group protected (e.g., as a methyl or ethyl ester)
- Coupling agent (e.g., DCC, EDC)
- Appropriate solvents (e.g., DCM, DMF)
- Reagents for deprotection of the protecting groups

Procedure:

- **Protection:** Protect the amino group of **6-Methylanthranilic acid** (e.g., with a Boc group) and the carboxyl group of the second amino acid (e.g., as a methyl ester).
- **Coupling:** Dissolve the protected **6-Methylanthranilic acid** and the protected second amino acid in a suitable solvent. Add the coupling agent (e.g., DCC) to facilitate the formation of the peptide bond.
- **Work-up and Purification:** After the reaction is complete, remove the byproducts of the coupling reaction (e.g., DCU if DCC is used) by filtration. Purify the resulting dipeptide by techniques such as column chromatography or recrystallization.

- Deprotection: Selectively remove the protecting groups from the N-terminus and C-terminus of the dipeptide to yield the final product.

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Potential Applications in Drug Development

Derivatives of anthranilic acid are known to possess a range of biological activities, including anti-inflammatory and analgesic properties. This has led to the exploration of **6-Methylantranilic acid** and its derivatives as potential therapeutic agents.

Anti-inflammatory Activity

The anti-inflammatory effects of anthranilic acid derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Adapted)

This is a generalized protocol for a colorimetric COX inhibitor screening assay that can be adapted to test **6-Methylantranilic acid**.

Materials:

- COX-1 and COX-2 enzymes (ovine or human recombinant)
- Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
- Heme cofactor
- Arachidonic acid (substrate)
- Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
- Test compound (**6-Methylantranilic acid** dissolved in a suitable solvent, e.g., DMSO)
- 96-well microplate

- Microplate reader

Procedure:

- Reagent Preparation: Prepare solutions of the assay buffer, heme, enzymes, arachidonic acid, and the test compound at the desired concentrations.
- Assay Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.
- Inhibitor Addition: Add the solution of **6-Methylanthranilic acid** at various concentrations to the inhibitor wells. For control wells, add the solvent alone.
- Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.
- Substrate Addition: Add the colorimetric substrate to all wells, followed by the addition of arachidonic acid to initiate the reaction.
- Measurement: Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over a specific time period.
- Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of COX activity by **6-Methylanthranilic acid** at each concentration and calculate the IC₅₀ value.

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Potential Involvement in Signaling Pathways

While direct evidence for the role of **6-Methylanthranilic acid** in specific signaling pathways is limited, the known interactions of its derivatives with key inflammatory mediators suggest a potential for modulating cellular signaling.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:

Derivatives of anthranilic acid have been shown to interact with targets such as mitogen-activated protein kinases (MAPKs). The MAPK signaling cascade is a crucial pathway involved in regulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. It is plausible that **6-Methylanthranilic acid** or its derivatives could exert their biological effects by modulating the activity of components within this pathway. Further research is needed to elucidate the specific interactions and downstream consequences.

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Conclusion

6-Methylanthranilic acid is a valuable chemical entity with established methods for its synthesis and clear potential for applications in drug discovery, particularly in the development of anti-inflammatory agents. Its utility as a building block in organic synthesis further underscores its importance for the research community. The provided protocols and conceptual frameworks for its biological evaluation are intended to serve as a foundation for further investigation into the therapeutic potential of this and related compounds.

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References

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